

basic chemical properties of 4-(hydroxymethyl)-2-piperidinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-(Hydroxymethyl)piperidin-2-one*

Cat. No.: B1323386

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of 4-(hydroxymethyl)-2-piperidinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of 4-(hydroxymethyl)-2-piperidinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this molecule.

Chemical Identity and Structure

IUPAC Name: **4-(hydroxymethyl)piperidin-2-one** CAS Number: 53611-47-5 Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.16 g/mol Chemical Structure:

Chemical structure of 4-(hydroxymethyl)-2-piperidinone / Image Source: Sigma-Aldrich

The structure features a six-membered piperidinone ring with a hydroxymethyl substituent at the 4-position. This combination of a lactam and a primary alcohol functional group imparts specific chemical characteristics to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(hydroxymethyl)-2-piperidinone is provided in the table below. It is important to note that while some experimental data is

available, certain values are predicted based on computational models.

Property	Value	Source
Physical Form	Solid	
Melting Point	Not experimentally determined	-
Boiling Point	346.4 ± 15.0 °C (Predicted)	[1]
Solubility	Expected to be soluble in water and polar organic solvents.	General chemical principles
pKa	Not experimentally determined. Expected to be weakly acidic due to the lactam N-H and weakly basic due to the nitrogen atom.	General chemical principles

Solubility Profile

The presence of both a hydrogen bond donor (hydroxyl group, N-H of the lactam) and hydrogen bond acceptors (carbonyl oxygen, hydroxyl oxygen, nitrogen atom) suggests that 4-(hydroxymethyl)-2-piperidinone should be soluble in water and other polar protic solvents like ethanol and methanol. The relatively small carbon skeleton further supports this prediction. Its solubility in nonpolar solvents is expected to be limited.

Spectral Data

Specific experimental spectral data for 4-(hydroxymethyl)-2-piperidinone is not readily available in the public domain. However, predicted data and data from the parent compound, 2-piperidinone, can provide valuable insights.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidinone ring and the hydroxymethyl group.
- ^{13}C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon, the carbon bearing the hydroxymethyl group, and the other carbons in the ring. A predicted ^{13}C

NMR spectrum in D₂O is available.[[2](#)]

- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the lactam (typically around 1650 cm⁻¹) and a broad band for the O-H stretching of the alcohol group (around 3300 cm⁻¹).
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted mass spectral data is available.[[3](#)]

Experimental Protocols

This section outlines general methodologies for determining key chemical properties of 4-(hydroxymethyl)-2-piperidinone.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Grind a small sample of 4-(hydroxymethyl)-2-piperidinone to a fine powder using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Solubility

The solubility of a compound in various solvents provides insights into its polarity and potential for use in different formulations.

Apparatus:

- Test tubes and rack
- Vortex mixer or stirring rods
- Graduated pipettes
- Analytical balance

Procedure:

- Weigh a precise amount of 4-(hydroxymethyl)-2-piperidinone (e.g., 10 mg) and place it into a test tube.
- Add a specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, dichloromethane, hexane) to the test tube.
- Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).
- Visually observe if the solid has completely dissolved.
- If the compound dissolves, it is considered soluble in that solvent at the tested concentration. If not, it is classified as sparingly soluble or insoluble.

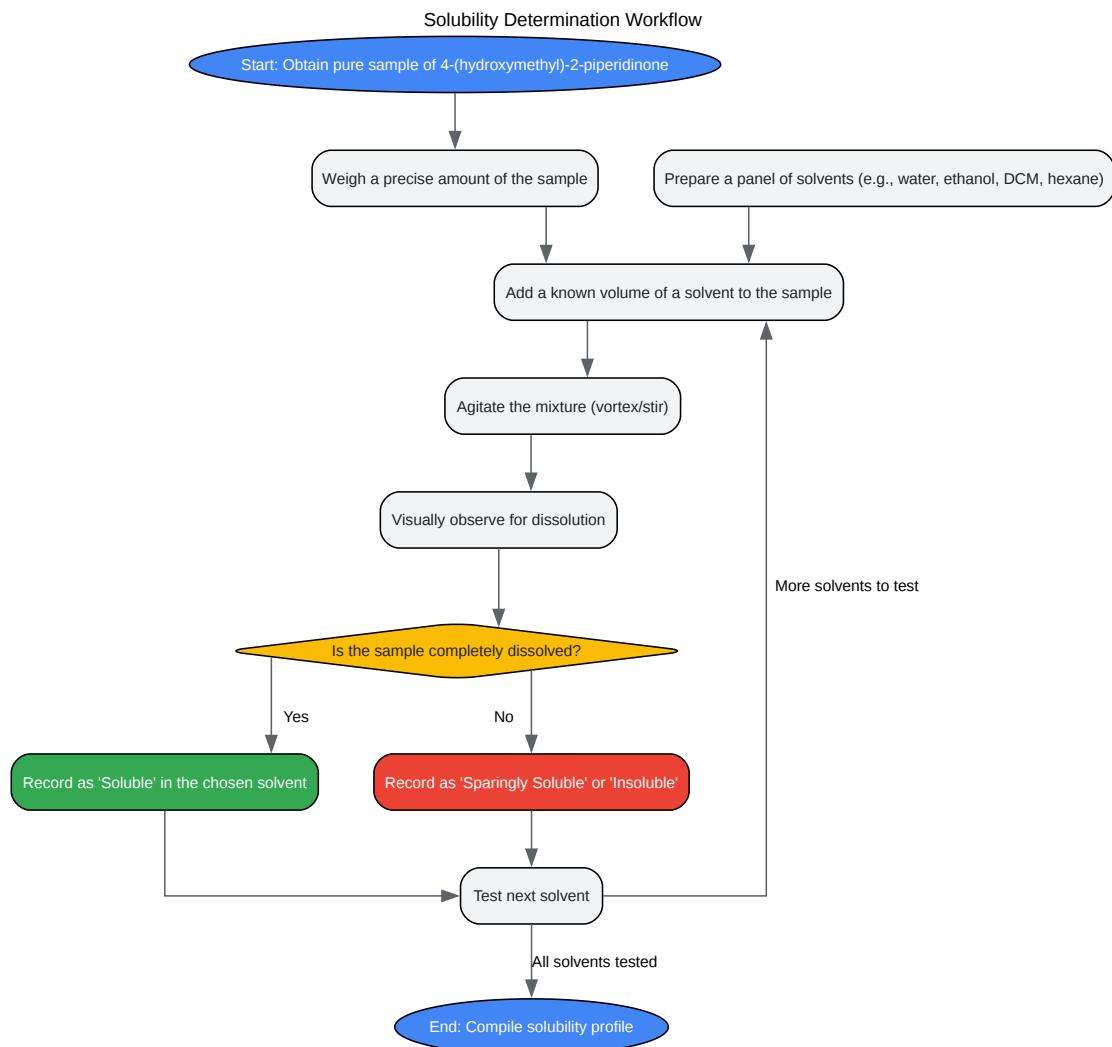
- This process can be quantified by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature.

Determination of pKa (Potentiometric Titration)

The pKa value indicates the strength of an acid or a base. For 4-(hydroxymethyl)-2-piperidinone, both the acidic lactam proton and the basicity of the nitrogen can be characterized.

Apparatus:

- pH meter with a suitable electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)


Procedure:

- Dissolve a known amount of 4-(hydroxymethyl)-2-piperidinone in a known volume of deionized water.
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Titrate the solution with the standardized strong base, recording the pH after each addition of a small, known volume of titrant.
- Continue the titration well past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

- To determine the pKa of the conjugate acid (related to the basicity of the nitrogen), the compound can be first protonated with a known excess of strong acid and then back-titrated with a strong base.

Logical Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of an organic compound like 4-(hydroxymethyl)-2-piperidinone.

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key steps in determining the solubility of 4-(hydroxymethyl)-2-piperidinone in various solvents.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of 4-(hydroxymethyl)-2-piperidinone. While some experimental data is available, further characterization, particularly for melting point, solubility, and pKa, would be beneficial for its application in research and development. The provided experimental protocols offer a starting point for obtaining this valuable data. As a molecule with both a lactam and a primary alcohol, 4-(hydroxymethyl)-2-piperidinone holds potential for further chemical modification and exploration of its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Piperidinone, 4-(hydroxymethyl)- | 53611-47-5 [amp.chemicalbook.com]
- 2. NP-MRD: ^{13}C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084) [np-mrd.org]
- 3. PubChemLite - 4-(hydroxymethyl)piperidin-2-one (C₆H₁₁NO₂) [pubchemlite.lcsb.uni.lu]
- 4. To cite this document: BenchChem. [basic chemical properties of 4-(hydroxymethyl)-2-piperidinone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1323386#basic-chemical-properties-of-4-hydroxymethyl-2-piperidinone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com